Cas no 35161-12-7 (4-Isopropyl-4-methylcyclohex-2-enone)
4-Isopropyl-4-methylcyclohex-2-enone Chemical and Physical Properties
Names and Identifiers
-
- 4-Isopropyl-4-methylcyclohex-2-enone
- 4-methyl-4-propan-2-ylcyclohex-2-en-1-one
- DTXSID50744907
- 4-Methyl-4-(propan-2-yl)cyclohex-2-en-1-one
- 35161-12-7
- 4-ISOPROPYL-4-METHYLCYCLOHEX-2-EN-1-ONE
- J-515598
- DB-316640
- 4-isopropyl-4-methyl cyclohex-2-enone
- SCHEMBL13537199
-
- Inchi: 1S/C10H16O/c1-8(2)10(3)6-4-9(11)5-7-10/h4,6,8H,5,7H2,1-3H3
- InChI Key: STGXLFIAOJACAV-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C)(CC1)C(C)C
Computed Properties
- Exact Mass: 152.120115130g/mol
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
4-Isopropyl-4-methylcyclohex-2-enone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200791-1g |
4-isopropyl-4-methylcyclohex-2-en-1-one |
35161-12-7 | 95% | 1g |
$482 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734170-1g |
4-Isopropyl-4-methylcyclohex-2-en-1-one |
35161-12-7 | 98% | 1g |
¥3712.00 | 2024-05-17 |
4-Isopropyl-4-methylcyclohex-2-enone Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Isopropyl-4-methylcyclohex-2-enone
Chemical Profile of 4-Isopropyl-4-methylcyclohex-2-enone (CAS No. 35161-12-7)
4-Isopropyl-4-methylcyclohex-2-enone, identified by its Chemical Abstracts Service (CAS) number 35161-12-7, is a significant organic compound with a rich structural framework that has garnered attention in the field of organic synthesis and pharmaceutical chemistry. This molecule, characterized by a cyclohexenone core substituted with isopropyl and methyl groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 4-Isopropyl-4-methylcyclohex-2-enone consists of a six-membered aromatic ring fused with a ketone group, with the presence of an isopropyl group at the fourth carbon position and a methyl group at the same position. This configuration imparts a degree of steric hindrance and electronic distribution that influences its reactivity and potential applications. The compound’s ability to undergo various transformations, such as Michael additions, aldol reactions, and cyclizations, makes it a versatile building block in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-Isopropyl-4-methylcyclohex-2-enone and its derivatives. The cyclohexenone scaffold is known to be present in several bioactive natural products and drug candidates, suggesting that this compound may have therapeutic relevance. Preliminary studies have indicated that derivatives of this molecule may exhibit properties such as anti-inflammatory, analgesic, and even anticancer effects. These findings have prompted further investigation into the structure-activity relationships (SAR) of 4-Isopropyl-4-methylcyclohex-2-enone and its analogs.
The synthesis of 4-Isopropyl-4-methylcyclohex-2-enone can be achieved through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the Friedel-Crafts acylation of cyclohexene followed by reduction and subsequent alkylation. Alternatively, more sophisticated methods such as asymmetric synthesis or biocatalytic routes have been explored to achieve higher enantioselectivity or improved environmental sustainability. The development of efficient synthetic protocols for this compound is crucial for its widespread adoption in industrial applications.
The chemical reactivity of 4-Isopropyl-4-methylcyclohex-2-enone is particularly noteworthy due to its double bond and ketone functionality. The double bond can participate in electrophilic additions, while the ketone can act as a nucleophile or undergo condensation reactions. This dual reactivity allows for the construction of diverse molecular architectures, making it an attractive candidate for medicinal chemists seeking to design novel compounds. Additionally, the presence of the isopropyl and methyl groups can influence the electronic properties of the molecule, thereby modulating its interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 4-Isopropyl-4-methylcyclohex-2-enone with greater accuracy. Molecular modeling studies have helped elucidate its binding modes with potential receptors and provided insights into how structural modifications might enhance its pharmacological activity. These computational approaches are complemented by experimental validation, where spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the identity and purity of synthesized derivatives.
The industrial significance of 4-Isopropyl-4-methylcyclohex-2-enone extends beyond pharmaceutical applications. It serves as a key intermediate in the production of fragrances and flavors due to its ability to impart characteristic aromas when oxidized or reduced. Furthermore, its role in agrochemical formulations has not been overlooked, where it may contribute to the synthesis of compounds that enhance crop protection or yield improvement.
In conclusion, 4-Isopropyl-4-methylcyclohex-2-enone (CAS No. 35161-12-7) represents a fascinating compound with diverse applications in chemistry and biology. Its unique structural features offer opportunities for innovation in drug discovery, material science, and industrial processes. As research continues to uncover new aspects of this molecule’s properties and potential uses, it will undoubtedly remain a subject of interest for both academic researchers and industry professionals alike.
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